N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Vue d'ensemble

Description

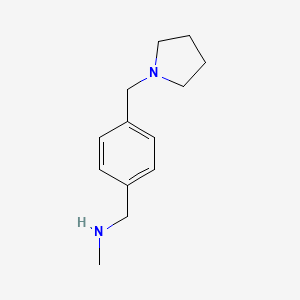

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine: is an organic compound with the molecular formula C13H20N2 It is a derivative of benzylamine, where the benzyl group is substituted with a pyrrolidin-1-ylmethyl group and an N-methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method to prepare N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine involves the reductive amination of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

N-Alkylation: Another method involves the N-alkylation of 4-(pyrrolidin-1-ylmethyl)benzylamine with methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield this compound derivatives with reduced functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzylamine derivatives.

Applications De Recherche Scientifique

Drug Development

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine has been investigated for its role as a pharmacological agent. Its structural similarity to known psychoactive substances suggests potential applications in the treatment of neurological disorders. For instance, compounds with similar structures have been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin .

Anticancer Research

Research indicates that derivatives of this compound can be utilized in anticancer drug formulations. The compound's ability to be incorporated into lipid-based drug delivery systems enhances the bioavailability of therapeutic agents, thereby improving their efficacy against various cancer types .

Case Study 1: Neuropharmacological Effects

A study examined the effects of this compound on neuronal cell lines. The compound demonstrated significant inhibition of neuronal apoptosis, suggesting a protective effect against neurodegenerative diseases. The mechanism was attributed to its interaction with specific receptors involved in cell survival pathways .

Case Study 2: Lipid-Based Drug Delivery

In a formulation study, this compound was used as part of a lipid-based particle system aimed at enhancing the delivery of siRNA therapeutics. The study highlighted the compound's ability to facilitate cellular uptake and improve therapeutic outcomes in vivo, particularly in tumor models .

Table 1: Comparison of Biological Activities

Mécanisme D'action

The mechanism by which N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or receptor it interacts with.

Comparaison Avec Des Composés Similaires

4-(pyrrolidin-1-ylmethyl)benzylamine: Lacks the N-methyl group, which may affect its reactivity and binding properties.

N-Methylbenzylamine: Lacks the pyrrolidin-1-ylmethyl group, resulting in different chemical and biological properties.

N-Methyl-4-(morpholin-4-ylmethyl)benzylamine: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical behavior and applications.

Uniqueness: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is unique due to the presence of both the N-methyl and pyrrolidin-1-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a benzylamine moiety, with an N-methyl group enhancing its biological activity. The structural formula can be represented as follows:

This compound is characterized by the presence of both a pyrrolidine and benzylamine structure, which contributes to its unique reactivity and potential interactions within biological systems.

The mechanisms by which this compound exerts its effects are primarily linked to enzyme inhibition. It is believed to interact with specific enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is crucial for understanding its role in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. This property makes it valuable for biochemical studies aimed at elucidating enzyme mechanisms and interactions. For instance, it has been noted that compounds with similar structures exhibit significant enzyme inhibition, which can be harnessed for therapeutic purposes .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. Studies have shown that derivatives of pyrrolidine-containing compounds can exhibit activity against neuroleptic-induced behaviors in animal models. For example, analogs have demonstrated enhanced activity compared to traditional neuroleptics like haloperidol . This suggests that this compound may have potential applications in treating psychiatric disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a methyl group on nitrogen | CNS activity |

| 4-(pyrrolidin-1-ylmethyl)benzylamine | Lacks the N-methyl group | Antimicrobial properties |

| N-Methylbenzylamine | Lacks the pyrrolidin-1-ylmethyl group | Limited neuropharmacological effects |

| N-Methyl-4-(morpholin-4-ylmethyl)benzylamine | Contains a morpholine ring | Different chemical behavior |

This table highlights how the presence of specific functional groups affects the biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Neuroleptic Activity Study : A study evaluated various benzamide derivatives for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The findings indicated that modifications similar to those found in this compound could significantly enhance neuroleptic activity .

- Pyrrolidine Derivatives Review : A comprehensive review highlighted the versatility of pyrrolidine derivatives in drug discovery, noting their selectivity for various biological targets including kinases . This underscores the potential of this compound as a scaffold for developing new therapeutics.

- Synthesis and Biological Evaluation : Synthesis methods for related compounds have been documented, emphasizing their potential applications in medicinal chemistry due to their diverse biological activities .

Propriétés

IUPAC Name |

N-methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVZWBZDHZISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594621 | |

| Record name | N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-40-8 | |

| Record name | N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.